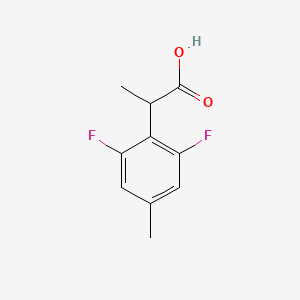

2-(2,6-Difluoro-4-methylphenyl)propanoic acid

Description

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2-(2,6-difluoro-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-5-3-7(11)9(8(12)4-5)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) |

InChI Key |

GJBCQVZFXUTYDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(C)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-4-methylbenzaldehyde with a suitable organometallic reagent, followed by oxidation to form the desired propanoic acid derivative. Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluorine substituents enhance its binding affinity and specificity for target proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

- The fluorine and methyl substituents in 2-(2,6-Difluoro-4-methylphenyl)propanoic acid contrast with the formyl, hydroxyl, and alkyl groups in the impurities.

- The steric bulk of the 4-methyl group in the target compound may reduce rotational freedom compared to linear alkyl chains (e.g., ethyl), possibly affecting molecular interactions .

Bioactive Propanoic Acid Derivatives

Monacolin Analogues

Monacolin-related compounds, such as 3-(2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid, exhibit lipid-lowering activity. These feature a decalin ring system fused to the propanoic acid moiety, enabling interactions with hydroxymethylglutaryl-CoA (HMG-CoA) reductase. In contrast, the target compound’s fluorinated aromatic system lacks this fused ring structure, suggesting divergent biological targets .

Antimicrobial and Antitumor Derivatives

The novel compound 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid (isolated from Aspergillus tubingensis) demonstrated antimicrobial and antitumor activity. Its dihydrofuran substituent enables π-π stacking and hydrogen bonding, whereas the target compound’s fluorine atoms may engage in halogen bonding with biomolecules. Both compounds share a propanoic acid group but differ in substituent-driven bioactivity profiles .

Fluorinated Propanoic Acid Derivatives

Perfluorinated propanoic acid derivatives (e.g., potassium salts of tetrafluoro-hexafluoropropoxypropanoic acid) are used industrially for their surfactant properties. While these compounds share fluorine substituents with the target molecule, their fully fluorinated alkyl chains confer extreme chemical inertness and environmental persistence, unlike the partially fluorinated aromatic system of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid .

Biological Activity

Overview

2-(2,6-Difluoro-4-methylphenyl)propanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the difluoromethyl group enhances the compound's binding affinity to biological targets, which may lead to significant therapeutic effects.

- Molecular Formula : C12H12F2O2

- Molecular Weight : Approximately 232.22 g/mol

- Structure : The compound features a propanoic acid backbone with a 2,6-difluoro-4-methylphenyl substituent.

Synthesis Methods

The synthesis of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid typically involves:

- Starting Materials : 2,6-difluoro-4-methylbenzaldehyde and malonic acid.

- Reaction Conditions : The reaction is conducted in the presence of a base such as sodium ethoxide, utilizing a Knoevenagel condensation followed by decarboxylation to yield the desired product.

Anti-inflammatory Properties

Research indicates that 2-(2,6-Difluoro-4-methylphenyl)propanoic acid exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Cytotoxic Effects

Studies have assessed the cytotoxicity of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid against human tumor cell lines. The compound showed selective cytotoxic effects, suggesting its potential role in cancer therapy.

Study 1: Anti-inflammatory Activity

A study evaluated the impact of 2-(2,6-Difluoro-4-methylphenyl)propanoic acid on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-α and IL-6 levels at concentrations above 50 µg/mL, demonstrating its potential as an anti-inflammatory agent.

| Concentration (µg/mL) | TNF-α Release (%) | IL-6 Release (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Study 2: Cytotoxicity Against Tumor Cells

In another study focusing on cytotoxicity, various human cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism by which 2-(2,6-Difluoro-4-methylphenyl)propanoic acid exerts its biological effects is attributed to its ability to bind selectively to specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating better interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Difluoro-4-methylphenyl)propanoic acid, and how can intermediates be characterized?

- Methodology :

- Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used to introduce the difluoro-methylphenyl moiety.

- Propanoic acid backbone synthesis often involves α-ketocarboxylic acid reduction or hydrolysis of nitriles.

- Intermediate characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of fluorine substitution and HPLC to monitor reaction progress (≥95% purity threshold) .

- Critical step : Fluorine substituents may require protective groups (e.g., silyl ethers) to prevent undesired side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- X-ray crystallography (single-crystal) to resolve stereochemical ambiguities, as demonstrated for structurally similar 3-[4-(Trifluoromethyl)phenyl]propanoic acid .

- LC-MS or GC-MS to detect trace impurities (e.g., unreacted precursors or positional isomers).

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly if the compound is intended for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of arylpropionic acid derivatives?

- Approach :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., fluorine position, methyl group) and compare bioactivity using standardized assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) .

- Meta-analysis of published data : Cross-reference dissociation constants (pKa) and logP values to identify outliers. For example, acid dissociation constants for ibuprofen analogs vary by ±0.3 units depending on solvent polarity .

- In vitro vs. in vivo validation : Use cell-based assays (e.g., HEK293T) to confirm target engagement before animal studies .

Q. What strategies optimize enantiomeric purity during synthesis of chiral arylpropionic acids?

- Methodology :

- Chiral chromatography (e.g., using amylose-based columns) to separate enantiomers post-synthesis.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance enantioselectivity (>90% ee) .

- Circular dichroism (CD) spectroscopy to monitor enantiomeric excess during reaction optimization .

Q. How can computational modeling predict physicochemical properties relevant to drug design?

- Tools and workflows :

- Density Functional Theory (DFT) : Calculate pKa and logP values using software like Gaussian or ORCA. For example, fluorine substituents lower pKa by ~0.5 units due to electron-withdrawing effects .

- Molecular docking (AutoDock Vina): Simulate binding interactions with targets like cyclooxygenase enzymes to prioritize derivatives for synthesis .

- ADMET prediction : Use platforms like SwissADME to forecast bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for arylpropionic acid derivatives?

- Resolution steps :

- Validate experimental conditions : Ensure crystal growth protocols (e.g., solvent evaporation rate, temperature) match those in reference studies. For example, hydrogen-bonding patterns in 3-[4-(Trifluoromethyl)phenyl]propanoic acid differ between polar (DMSO) and nonpolar solvents .

- Cross-validate with spectroscopic data : Compare computed IR spectra (DFT) with experimental results to confirm structural assignments .

Method Development

Q. What advanced techniques quantify trace impurities in arylpropionic acid batches?

- Analytical methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.